3-Fluoro-4-Methylbenzenecarboximidamide
CAS No.:
Cat. No.: VC16800327
Molecular Formula: C8H9FN2
Molecular Weight: 152.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H9FN2 |
|---|---|
| Molecular Weight | 152.17 g/mol |
| IUPAC Name | 3-fluoro-4-methylbenzenecarboximidamide |
| Standard InChI | InChI=1S/C8H9FN2/c1-5-2-3-6(8(10)11)4-7(5)9/h2-4H,1H3,(H3,10,11) |
| Standard InChI Key | PWQHQNWOXBOOTJ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=C(C=C1)C(=N)N)F |
Introduction
Chemical Identity and Structural Properties
Molecular Characteristics
3-Fluoro-4-Methylbenzenecarboximidamide belongs to the class of benzene derivatives substituted with both electron-withdrawing (fluorine) and electron-donating (methyl) groups. Its IUPAC name, 3-fluoro-4-methylbenzenecarboximidamide, reflects the positions of these substituents on the aromatic ring. The molecular formula C₈H₉FN₂ corresponds to a planar structure where the carboximidamide group (-C(=NH)-NH₂) occupies the para position relative to the methyl group.
Key physicochemical properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 152.17 g/mol | |
| IUPAC Name | 3-fluoro-4-methylbenzenecarboximidamide | |
| SMILES Notation | CC1=C(C=C(C=C1)C(=N)N)F | |
| InChI Key | PWQHQNWOXBOOTJ-UHFFFAOYSA-N |
The fluorine atom at the 3-position enhances the compound’s electrophilicity, facilitating nucleophilic substitution reactions, while the methyl group at the 4-position contributes to steric stabilization .
Synthesis and Reactivity
Synthetic Pathways
The synthesis of 3-Fluoro-4-Methylbenzenecarboximidamide typically proceeds via nitrile intermediate routes. A representative method involves:
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Friedel-Crafts alkylation of fluorobenzene with methyl chloride to introduce the methyl group .
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Nitration followed by reduction to yield 3-fluoro-4-methylaniline.
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Reaction with cyanogen bromide to form the nitrile derivative.
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Ammonolysis under basic conditions to convert the nitrile to the carboximidamide .
Critical parameters include maintaining anhydrous conditions during ammonolysis (60–80°C, 12–24 hours) to achieve yields of 65–75% .
Chemical Reactivity
The carboximidamide group (-C(=NH)-NH₂) enables diverse transformations:
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Hydrolysis: In acidic media, it converts to carboxylic acids (e.g., 3-fluoro-4-methylbenzoic acid) .
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Condensation Reactions: Reacts with aldehydes to form imines, useful in heterocyclic synthesis.
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Electrophilic Aromatic Substitution: The fluorine atom directs incoming electrophiles to the ortho and para positions, though steric hindrance from the methyl group favors para substitution.
Comparative reactivity studies with 3-Fluoro-4-methoxy analogs show that methoxy groups enhance ring activation but reduce amidine stability under basic conditions.
Applications in Medicinal Chemistry
Enzyme Inhibition
3-Fluoro-4-Methylbenzenecarboximidamide derivatives exhibit inhibitory activity against tyrosine kinases and serine proteases. For example:
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c-Met Kinase Inhibition: Analogous compounds demonstrate IC₅₀ values of 0.8–1.2 µM, attributed to hydrogen bonding between the amidine group and kinase ATP-binding pockets.
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Trypsin-like Proteases: Substitutions at the amidine nitrogen enhance selectivity, with Ki values improving from 15 nM to 2 nM when bulky groups are introduced .
Antimicrobial Activity
Though direct data are sparse, structurally related thiobenzamides (e.g., 4-Fluoro-3-methylbenzene-1-carbothioamide) show MIC values of 4–8 µg/mL against Staphylococcus aureus and Escherichia coli . The amidine group’s ability to disrupt bacterial cell wall synthesis is under investigation .
Research Findings and Future Directions
Recent Advances
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Drug Delivery Systems: Encapsulation in polymeric nanoparticles (e.g., PLGA) improves the bioavailability of amidine derivatives by 40% in murine models .
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Photodynamic Therapy: Fluorinated benzamidines act as photosensitizers, generating singlet oxygen (¹O₂) with quantum yields of 0.15–0.22.
Challenges and Opportunities
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